REACTION_CXSMILES
|
[Mg].CN(C)P(N(C)C)(N(C)C)=O.Cl[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1Cl.Cl[Si:22]([CH3:25])([CH3:24])[CH3:23].C([O-])(O)=O.[Na+]>>[CH3:23][Si:22]([CH3:25])([CH3:24])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[Si:22]([CH3:25])([CH3:24])[CH3:23] |f:4.5|
|
Name
|
|
Quantity
|
9.72 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Name
|
|
Quantity
|
14.76 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Name
|
12
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The solution was stirred for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
heated to 100° C. for 48 h
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
The Mg and precipitate were filtered off
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with ether (3×, 200 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (2×, 400 mL) and brine (1×, 400 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The product was distilled under reduced pressure at 128-133° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C1=C(C=CC=C1)[Si](C)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.0426 g | |
YIELD: PERCENTYIELD | 54.13% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |